Cas no 1602030-04-5 (1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane)

1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane 化学的及び物理的性質
名前と識別子
-
- 1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane
- EN300-1134630
- 1602030-04-5
-
- インチ: 1S/C11H21IO/c1-3-10-5-7-11(9-12,8-6-10)13-4-2/h10H,3-9H2,1-2H3
- InChIKey: ZVAJYUPTZYXERJ-UHFFFAOYSA-N
- SMILES: ICC1(CCC(CC)CC1)OCC
計算された属性
- 精确分子量: 296.06371g/mol
- 同位素质量: 296.06371g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 13
- 回転可能化学結合数: 4
- 複雑さ: 139
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4
- トポロジー分子極性表面積: 9.2Ų
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1134630-1.0g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 1g |
$928.0 | 2023-06-09 | ||
Enamine | EN300-1134630-0.1g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 0.1g |
$741.0 | 2023-10-26 | |
Enamine | EN300-1134630-5.0g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 5g |
$2692.0 | 2023-06-09 | ||
Enamine | EN300-1134630-0.5g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 0.5g |
$809.0 | 2023-10-26 | |
Enamine | EN300-1134630-1g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 1g |
$842.0 | 2023-10-26 | |
Enamine | EN300-1134630-2.5g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 2.5g |
$1650.0 | 2023-10-26 | |
Enamine | EN300-1134630-0.25g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 0.25g |
$774.0 | 2023-10-26 | |
Enamine | EN300-1134630-0.05g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 0.05g |
$707.0 | 2023-10-26 | |
Enamine | EN300-1134630-10.0g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 10g |
$3992.0 | 2023-06-09 | ||
Enamine | EN300-1134630-5g |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane |
1602030-04-5 | 95% | 5g |
$2443.0 | 2023-10-26 |
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
-
Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexaneに関する追加情報
Comprehensive Overview of 1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane (CAS No. 1602030-04-5)
1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane (CAS No. 1602030-04-5) is a specialized cyclohexane derivative with a unique molecular structure that combines ethoxy, ethyl, and iodomethyl functional groups. This compound has garnered significant attention in organic synthesis and pharmaceutical research due to its versatile reactivity and potential applications. The presence of the iodomethyl group makes it a valuable intermediate for cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation techniques.
In recent years, the demand for halogenated cyclohexane derivatives like 1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane has surged, driven by their utility in drug discovery and material science. Researchers often inquire about its synthetic routes, stability under various conditions, and compatibility with catalytic systems. These queries reflect the growing interest in sustainable chemistry and green synthesis, as industries seek eco-friendly alternatives to traditional reagents.
The compound's ethoxy and ethyl substituents contribute to its lipophilicity, a property highly relevant in medicinal chemistry for optimizing drug bioavailability. Discussions on platforms like ResearchGate and PubMed frequently highlight its potential in designing CNS-active molecules, aligning with the trending focus on neurological therapeutics. Its CAS No. 1602030-04-5 serves as a critical identifier in patent literature and regulatory databases, ensuring precise documentation in GMP-compliant production.
From a mechanistic perspective, the iodomethyl moiety in 1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane enables nucleophilic substitutions and radical reactions, making it a hotspot for methodology development. Laboratories investigating flow chemistry or photocatalysis often explore its behavior under continuous flow conditions or light-induced transformations. These areas resonate with the broader scientific community's push toward energy-efficient processes.
Quality control of CAS No. 1602030-04-5 involves advanced analytical techniques such as HPLC-MS and NMR spectroscopy, topics frequently searched by QC specialists. The compound's storage requirements (e.g., protection from light and moisture) are also common queries, reflecting practical concerns in laboratory management. Furthermore, its handling precautions are discussed in alignment with OSHA guidelines, ensuring safety without compromising productivity.
In summary, 1-ethoxy-4-ethyl-1-(iodomethyl)cyclohexane represents a nexus of structural complexity and functional diversity, addressing contemporary needs in precision synthesis and innovative material design. Its relevance to high-impact research ensures continued exploration across academic and industrial sectors.
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